N'-(4-Morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N'-(4-Morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
EPR Properties of Phosphorus-Containing Hydrazines
The study by Lucarini et al. (2000) investigated the properties of two phosphorus-containing hydrazines, including a morpholin-4-ylphosphoramidic acid diethyl ester. This research, using EPR spectroscopy, provides insights into the molecular behavior of related compounds, including N'-(4-Morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester, particularly in terms of their spectra and temperature-dependent characteristics [Lucarini, Pedulli, Lazzari, 2000].
Synthesis and Structure of Chromene Derivatives
Hui-jing Li et al. (2013) explored the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to this compound. Their work provides valuable information on the methods and structural analysis of similar compounds, highlighting the importance of such derivatives in medicinal chemistry [Hui-jing Li, Jun-Li Wang, Rui Wang, Dong-Hui Luo, Yan‐Chao Wu, 2013].
Reactions of Furan Carboxylate with Bases
Yu. O. Remizov et al. (2019) studied the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with various bases, including morpholine. This study is relevant to understanding the reactivity and potential applications of this compound in synthetic chemistry [Yu. O. Remizov, L. M. Pevzner, M. Petrov, 2019].
Safety-Catch Nitrogen Protecting Group
Research by Simon Surprenant and W. Lubell (2006) on a novel safety-catch amine protection method, involving the use of morpholine, is relevant for understanding the manipulation and stability of compounds like this compound in various chemical environments [Simon Surprenant, W. Lubell, 2006].
Properties
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylanilino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-16-12-4-6-13(7-5-12)18-8-10-20-11-9-18/h4-7,16H,8-11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBDOOBQORUDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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